molecular formula C8H9NO2 B1395474 4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one CAS No. 55618-81-0

4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one

Cat. No.: B1395474
CAS No.: 55618-81-0
M. Wt: 151.16 g/mol
InChI Key: SCDZKHFXHRNLQM-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyridine ring, with a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and cyclocondensation reactions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohol derivatives .

Scientific Research Applications

4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl group and the fused ring system allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Uniqueness

4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enables diverse chemical modifications .

Properties

IUPAC Name

4-hydroxy-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-4-8(11)9-6-3-1-2-5(6)7/h4H,1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZKHFXHRNLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715726
Record name 4-Hydroxy-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55618-81-0
Record name 4-Hydroxy-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
Reactant of Route 2
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
Reactant of Route 3
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
Reactant of Route 4
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
Reactant of Route 5
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
Reactant of Route 6
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one

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